molecular formula C10H18N4O B2419023 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide CAS No. 1467425-46-2

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419023
CAS No.: 1467425-46-2
M. Wt: 210.281
InChI Key: WRRVRZAYTQJFRE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl substitution enhances its solubility and reactivity compared to other similar pyrazole derivatives .

Properties

IUPAC Name

4-amino-N,N,1-triethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-14(6-3)12-9/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRVRZAYTQJFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(CC)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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